molecular formula C12H13NO2 B1269102 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one CAS No. 128649-34-3

1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No. B1269102
M. Wt: 203.24 g/mol
InChI Key: GRMBWHSWBPDLBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydroquinolin-4(1H)-ones, including 1-acetyl-2-methyl variants, often involves the cyclocondensation of anthranilamides and aldehydes in eco-friendly conditions, such as ionic liquids or water without additional catalysts, highlighting an emphasis on green chemistry principles (Chen et al., 2007). Another approach includes the use of silica-bonded N-propylsulfamic acid as a recyclable catalyst, indicating the potential for efficient and environmentally benign synthesis methods (Niknam et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-ones has been characterized using various spectroscopic techniques. For instance, 1H NMR and UV spectroscopy have been utilized to elucidate the structural details of halogen-substituted dihydroquinolin-4(1H)-ones and their derivatives (Bradley et al., 1972).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including halogen substitution and the formation of 1-(2-acylethyl) derivatives through reactions with Mannich bases. The reactivity is influenced by the position of substitution on the dihydroquinolinone ring, as seen in the different behaviors of 6-substituted versus 8-substituted compounds (Bradley et al., 1972).

Scientific Research Applications

Synthesis and Chemical Transformations

1-Acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one and its derivatives have been the subject of various synthesis and chemical transformation studies. For instance, Bradley, Clark, and Kernick (1972) described the synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives, highlighting the reactivity of these compounds under different conditions (Bradley, Clark, & Kernick, 1972). Similarly, Mphahlele et al. (2001) conducted regio- and stereoselective α-halogenation of these compounds, demonstrating their versatility in organic synthesis (Mphahlele et al., 2001).

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, Niknam, Jafarpour, and Niknam (2011) explored the use of silica-bonded N-propylsulfamic acid for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the potential of these compounds in environmentally friendly chemical processes (Niknam, Jafarpour, & Niknam, 2011). Chen et al. (2007) reported an eco-friendly synthesis of these compounds in ionic liquids, indicating their role in sustainable chemistry (Chen et al., 2007).

Biological and Pharmacological Significance

There is a growing interest in the biological and pharmacological significance of these compounds. Abdou et al. (2019) summarized advancements in the use of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, a related family of compounds, in medicinal chemistry (Abdou et al., 2019). Suzuki et al. (1977) synthesized 3-amino-4-hydroxyquinolin-2(1H)-one derivatives, some of which exhibited antiallergic activity, demonstrating the therapeutic potential of these compounds (Suzuki et al., 1977).

Material Science and Industrial Applications

In material science and industrial applications, Hussein, Ismail, and El-Adly (2016) synthesized 4-hydroxy quinolinone derivatives and evaluated them as antioxidants in lubricating grease, illustrating the potential of these compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016).

properties

IUPAC Name

1-acetyl-2-methyl-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)9(2)14/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMBWHSWBPDLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343407
Record name 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one

CAS RN

128649-34-3
Record name 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Gosmini, VL Nguyen, J Toum, C Simon… - Journal of medicinal …, 2014 - ACS Publications
Through their function as epigenetic readers of the histone code, the BET family of bromodomain-containing proteins regulate expression of multiple genes of therapeutic relevance, …
Number of citations: 195 pubs.acs.org

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